Cas no 90289-33-1 (1-(4-aminobutyl)pyrrolidine-2,5-dione)

1-(4-aminobutyl)pyrrolidine-2,5-dione 化学的及び物理的性質
名前と識別子
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- 2,5-Pyrrolidinedione, 1-(4-aminobutyl)-
- 1-(4-aminobutyl)pyrrolidine-2,5-dione
- EN300-242806
- 90289-33-1
- SCHEMBL22394483
- AKOS000158341
- DTXSID20602727
-
- MDL: MFCD09802720
- インチ: InChI=1S/C8H14N2O2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h1-6,9H2
- InChIKey: XRGHGHOLFBMYAX-UHFFFAOYSA-N
- ほほえんだ: C1CC(=O)N(C1=O)CCCCN
計算された属性
- せいみつぶんしりょう: 170.105527694g/mol
- どういたいしつりょう: 170.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
1-(4-aminobutyl)pyrrolidine-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242806-2.5g |
1-(4-aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 95% | 2.5g |
$949.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5516-250MG |
1-(4-aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 95% | 250MG |
¥ 1,445.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5516-5G |
1-(4-aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 95% | 5g |
¥ 10,810.00 | 2023-04-13 | |
Enamine | EN300-242806-1g |
1-(4-aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 1g |
$485.0 | 2023-09-15 | ||
Enamine | EN300-242806-5g |
1-(4-aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 5g |
$1406.0 | 2023-09-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5516-500.0mg |
1-(4-aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 95% | 500.0mg |
¥2402.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5516-10.0g |
1-(4-aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 95% | 10.0g |
¥18018.0000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557313-1g |
1-(4-Aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 98% | 1g |
¥8407.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557313-10g |
1-(4-Aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 98% | 10g |
¥31665.00 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5516-1G |
1-(4-aminobutyl)pyrrolidine-2,5-dione |
90289-33-1 | 95% | 1g |
¥ 3,603.00 | 2023-04-13 |
1-(4-aminobutyl)pyrrolidine-2,5-dione 関連文献
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1-(4-aminobutyl)pyrrolidine-2,5-dioneに関する追加情報
Chemical Profile of 1-(4-aminobutyl)pyrrolidine-2,5-dione (CAS No. 90289-33-1)
1-(4-aminobutyl)pyrrolidine-2,5-dione, identified by its Chemical Abstracts Service (CAS) number 90289-33-1, is a heterocyclic compound with significant relevance in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolidine dione class, characterized by a five-membered ring containing two oxygen atoms and an amine substituent. The presence of the 4-aminobutyl side chain introduces unique reactivity and potential biological activity, making it a compound of considerable interest for researchers exploring novel therapeutic agents.
The structural framework of 1-(4-aminobutyl)pyrrolidine-2,5-dione consists of a central pyrrolidine ring fused with two carbonyl groups at the 2 and 5 positions. This arrangement confers upon the molecule both electrophilic and nucleophilic sites, facilitating diverse chemical transformations. The 4-aminobutyl moiety, extending from the nitrogen atom of the pyrrolidine ring, enhances the compound's solubility in polar solvents and provides a site for further functionalization. Such structural features make it a versatile scaffold for designing molecules with tailored biological properties.
In recent years, there has been growing interest in pyrrolidine derivatives due to their broad spectrum of biological activities. Studies have highlighted the potential of compounds like 1-(4-aminobutyl)pyrrolidine-2,5-dione in modulating enzyme activity, particularly in the context of protease inhibition. For instance, researchers have explored its derivatives as inhibitors of matrix metalloproteinases (MMPs), which play crucial roles in tissue degradation and wound healing. The 4-aminobutyl group has been shown to interact effectively with the active sites of these enzymes, suggesting its utility in developing anti-inflammatory and anti-fibrotic agents.
Additionally, the compound has garnered attention for its potential applications in neuropharmacology. Preliminary studies indicate that derivatives of 1-(4-aminobutyl)pyrrolidine-2,5-dione may exhibit effects on neurotransmitter systems, particularly those involving dopamine and serotonin. The ability to fine-tune the pharmacophore through structural modifications offers a promising route toward developing novel therapeutics for neurological disorders such as Parkinson's disease and depression. The dual functionality provided by the pyrrolidine dione core allows for simultaneous interaction with multiple targets, enhancing the compound's therapeutic potential.
The synthesis of 1-(4-aminobutyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between aminoalcohols and ketones or aldehydes, followed by cyclization to form the pyrrolidine ring. The introduction of the 4-aminobutyl group can be achieved through nucleophilic substitution or reductive amination techniques. Advances in synthetic methodologies have enabled higher yields and purities, facilitating its use in both academic research and industrial applications.
In terms of pharmaceutical development, 1-(4-aminobutyl)pyrrolidine-2,5-dione serves as a valuable building block for libraries of compounds screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify derivatives with enhanced potency and selectivity against specific disease targets. The compound's structural flexibility allows medicinal chemists to explore diverse modifications while maintaining core pharmacophoric elements essential for biological activity. This adaptability has led to several patents filed by pharmaceutical companies exploring its potential in drug discovery.
The chemical properties of 1-(4-aminobutyl)pyrrolidine-2,5-dione also make it useful in material science applications beyond pharmaceuticals. Its ability to form coordination complexes with metal ions has been exploited in catalysis and as sensors for detecting metal pollutants in environmental samples. The compound's chelating properties enhance its stability and reactivity under various conditions, making it a candidate for industrial processes requiring precise control over chemical transformations.
Recent research has also delved into the computational modeling of 1-(4-aminobutyl)pyrrolidine-2,5-dione, employing molecular dynamics simulations to understand its interactions at an atomic level. These studies have provided insights into how structural modifications influence binding affinity and pharmacokinetic profiles. Such computational approaches are increasingly integral to drug design pipelines, enabling researchers to predict outcomes before conducting costly experimental trials.
The safety profile of 1-(4-aminobutyl)pyrrolidine-2,5-dione is another critical aspect that has been examined in preclinical studies. Toxicological assessments have been conducted to evaluate its acute and chronic effects on mammalian cells. Results suggest that while the compound exhibits moderate toxicity at high concentrations, it is generally well-tolerated at therapeutic doses. Further studies are ongoing to refine dosing regimens and identify potential long-term risks associated with its use.
Future directions for research on 1-(4-aminobutyl)pyrrolidine-2,5-dione include exploring its role in emerging therapeutic areas such as immunotherapy and oncology. Preliminary data indicate that derivatives may modulate immune responses by interacting with cytokine pathways or inhibiting growth factor receptors overexpressed in cancer cells. The compound's dual functionality offers a unique advantage in targeting multiple disease mechanisms simultaneously.
In conclusion,1-(4-aminobutyl)pyrrolidine-2,5-dione (CAS No. 90289-33-1) is a multifaceted compound with significant promise across multiple domains of chemistry and biology. Its structural features enable diverse applications ranging from drug discovery to material science,making it a subject of intense scrutiny by researchers worldwide。As synthetic methodologies continue to evolve,the potential applications for this compound are expected to expand,further solidifying its importance in modern science。
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